molecular formula C34H36N4O3 B1676808 Pyropheophorbide a methyl ester CAS No. 6453-67-4

Pyropheophorbide a methyl ester

Cat. No. B1676808
CAS RN: 6453-67-4
M. Wt: 548.7 g/mol
InChI Key: RYLBYBPLWNFWPG-CMMLGHQLSA-N
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Description

Pyropheophorbide a methyl ester, also known as Methyl pyropheophorbide-a, is a derivative of chlorophyll-a . It is a potent photosensitizer that can be used in photodynamic therapy (PDT) of cancer . It has photodynamic activity and can induce apoptosis and inhibit tumor growth .


Synthesis Analysis

The synthesis of Pyropheophorbide a methyl ester involves treating chlorin e6, in the form of its trimethyl ester, with a base, followed by heating to give pyropheophorbide a, which is converted to HPPH by treatment with acid, followed by hexyl alcohol under basic conditions .


Molecular Structure Analysis

The empirical formula of Pyropheophorbide a methyl ester is C34H36N4O3 . It has a molecular weight of 548.67 . The structure contains a total of 82 bonds, including 46 non-H bonds, 26 multiple bonds, 6 rotatable bonds, 4 double bonds, 22 aromatic bonds, 5 five-membered rings, 1 eight-membered ring, 1 aliphatic ester, and 1 aliphatic ketone .


Chemical Reactions Analysis

The aggregation process of Pyropheophorbide a methyl ester was investigated in various solvents . Absorption and fluorescence spectra showed that the photosensitizer was under a monomeric form in ethanol as well as in dimyristoyl-l-α-phosphatidylcholine liposomes while it was strongly aggregated in phosphate buffer . Singlet oxygen was formed from Pyropheophorbide a methyl ester triplet state deactivation in the presence of oxygen .

Scientific Research Applications

Electron Transfer and Binding Properties

  • Thermodynamics of Interaction with Copper : PPME has a strong interaction with Cu2+, which is crucial for understanding its pharmacodynamics and pharmacokinetics. This interaction involves electron transfer, electrostatic, and hydrophobic interactions as driving forces (Al-Omari, 2013).
  • Selective Binding to Copper(II) : PPME selectively complexes with Cu(2+) ions, leading to significant fluorescence quenching. This property could have implications for PPME's use in photodynamic therapy and as a fluorescent sensor for Cu(2+) detection (Ghosh, Saleh, & Nau, 2010).

Photodynamic Therapy Applications

  • In Lung Carcinoma Cells : PPME is effective in photodynamic therapy (PDT) against lung carcinoma cells, inducing apoptotic cell death without genotoxicity. It localizes in intracellular membranes like the endoplasmic reticulum and mitochondria (Sun & Leung, 2002).
  • Effect on Glioma Cells : The efficacy of PPME in PDT is enhanced by inhibiting ABCG2, a protein that contributes to drug resistance in human glioblastoma cells (Pan et al., 2017).

Chemical Properties and Modifications

  • Chemical Modification Studies : Chemical reactions at the C(17)-end ester group in PPME have been explored to synthesize chlorin derivatives with novel carbon skeletons (Li et al., 2015).
  • Synthesis of Chlorophyllous Derivatives : PPME serves as a starting material for synthesizing chlorophyllous chlorins with different aromatic groups, affecting their physical and chemical properties (Yu et al., 2014).

Sonodynamic Therapy

  • Action in Liver Cancer Cells : PPME's sonodynamic action induces mitochondrial damage in liver cancer cells, suggesting its potential as a novel therapeutic modality for liver cancer (Xu et al., 2010).

Nonlinear Optical Imaging

  • Modified for Optical Imaging : PPME has been modified to alter its linear and nonlinear optical properties for applications like nonlinear optical imaging (Khadria et al., 2017).

Safety And Hazards

Pyropheophorbide a methyl ester is harmful if swallowed and irritating to eyes, respiratory system, and skin . It is recommended to avoid dust formation and breathing vapors, mist, or gas . For personal protection, it is advised to use a dust mask type N95 (US), Eyeshields, and Gloves .

Future Directions

Pyropheophorbide a methyl ester has many potential applications . It has been modified by attaching electron-donor and -acceptor groups to alter its linear and nonlinear optical properties . The potential implications of Cu2+ binding for the use of Pyropheophorbide a methyl ester in photodynamic therapy are discussed, along with its use as a fluorescent sensor for detection of micromolar concentrations of Cu2+ .

properties

IUPAC Name

methyl 3-[(21S,22S)-16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36N4O3/c1-8-20-16(3)24-13-26-18(5)22(10-11-31(40)41-7)33(37-26)23-12-30(39)32-19(6)27(38-34(23)32)15-29-21(9-2)17(4)25(36-29)14-28(20)35-24/h8,13-15,18,22,37,39H,1,9-12H2,2-7H3/t18-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOKGUTUPNUAGP-AVRDEDQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC)C4=N3)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5[C@H]([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC)C4=N3)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyropheophorbide a methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
516
Citations
X Sun, WN Leung - Photochemistry and Photobiology, 2002 - Wiley Online Library
… Pyropheophorbide-a methyl ester (MPPa) is a semisynthetic photosensitizer derived from chlorophyll a. The absorption peak of MPPa in organic solvent and in cells was at 667 and 674 …
Number of citations: 93 onlinelibrary.wiley.com
MA Klimovich, NN Sazhina, AS Radchenko… - Russian Journal of …, 2021 - Springer
… Physicochemical Properties of Liposome Suspensions with Different Concentrations of Pyropheophorbide-a Methyl Ester in Them Pyropheophorbide-a methyl ester (PPME) is a …
Number of citations: 4 link.springer.com
JY Matroule, G Bonizzi, P Morliere, N Paillous… - Journal of Biological …, 1999 - ASBMB
… further step toward understanding modulation of gene expression by PDT, we report here the mechanism of NF-κB activation in colon cancer cells by pyropheophorbide-a methyl ester (…
Number of citations: 103 www.jbc.org
J Xu, X Xia, AW Leung, J Xiang, Y Jiang, H Yu, D Bai… - Ultrasonics, 2011 - Elsevier
… Our recent studies showed that pyropheophorbide-a methyl ester (MPPa) as a novel sonosensitizer could be activated by ultrasound and markedly induce cell death of liver cancer cells …
Number of citations: 28 www.sciencedirect.com
KM Li, X Sun, HK Koon, WN Leung, MC Fung… - Photodiagnosis and …, 2006 - Elsevier
The photodynamic properties of pyropheophorbide-a methyl ester (MPPa), a semi-synthetic photosensitizer derived from chlorophyll a, were evaluated in a human nasopharyngeal …
Number of citations: 17 www.sciencedirect.com
J Xu, X Xia, X Wang, C Xu, P Wang… - … of Ultrasound in …, 2010 - Wiley Online Library
… This study aimed to investigate the sonodynamic action of pyropheophorbide-a methyl ester (MPPa) in liver cancer cells to explore a novel therapeutic modality. Methods. H22 cells …
Number of citations: 14 onlinelibrary.wiley.com
T Luo, BC Wilson, QB Lu - Journal of Photochemistry and Photobiology B …, 2014 - Elsevier
… Here, we evaluated the one- and two-photon activated PDT efficacy of pyropheophorbide-a methyl ester (MPPa), a second-generation photosensitizer derived from chlorophyll a. We …
Number of citations: 31 www.sciencedirect.com
PH Guelluy, MP Fontaine-Aupart, A Grammenos… - Photochemical & …, 2010 - Springer
… Sun and WN Leung, Photodynamic therapy with pyropheophorbide-a methyl ester in human lung carcinoma cancer cell: efficacy, localization and apoptosis, Photochem. Photobiol., …
Number of citations: 41 link.springer.com
C Curty, N Engel, J Iturraspe… - Photochemistry and …, 1995 - Wiley Online Library
… The discovery that the zinc chelate of pyropheophorbide a methyl ester (PPheM) † can be photooxidized in vitro yielding bilindione derivatives 2 stimulated a series of experiments on …
Number of citations: 10 onlinelibrary.wiley.com
W Li, Q Wang, G Tan, H Zhang, J Cheng… - Journal of Porphyrins …, 2017 - World Scientific
… In this paper, we prepared a photosensitizer 3-(1-hydroxylethyl)-3-devinyl-13 1 -(dicyanomethylene) pyropheophorbide-a methyl ester (HDCPPa), based on chlorophyll …
Number of citations: 3 www.worldscientific.com

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